molecular formula C10H18O B14609762 4,6-Dimethyloct-4-en-3-one CAS No. 60132-36-7

4,6-Dimethyloct-4-en-3-one

Cat. No.: B14609762
CAS No.: 60132-36-7
M. Wt: 154.25 g/mol
InChI Key: MPPFPNPXTYYJBQ-UHFFFAOYSA-N
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Description

4,6-Dimethyloct-4-en-3-one, also known as manicone, is a cyclic monoterpene-derived ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Its structure features a conjugated enone system (a double bond at position 4 and a ketone group at position 3) and two methyl substituents at positions 4 and 6 (Figure 1). This compound is notable for its role as a volatile organic compound (VOC) in fungal biochemistry, particularly in species like Daldinia clavata, where it exhibits antimicrobial and cytotoxic properties .

Synthetically, this compound is prepared via aldol condensation starting from 2-methylbutanal (Scheme 3 in ). Despite its structural characterization through mass spectrometry, critical analytical data, such as gas chromatography retention indices, remain undocumented in the literature, necessitating synthetic verification for unambiguous identification .

Properties

CAS No.

60132-36-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,6-dimethyloct-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h7-8H,5-6H2,1-4H3

InChI Key

MPPFPNPXTYYJBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=C(C)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyloct-4-en-3-one can be synthesized through several routes. One common method involves the reaction of 2-methyl-1-butene with acetone in the presence of a strong acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyloct-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ketones.

Scientific Research Applications

4,6-Dimethyloct-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyloct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bonds Functional Groups Synthesis Route Biological Activity
This compound C₁₀H₁₆O 152.23 1 (C4) Ketone (C3) From 2-methylbutanal Antimicrobial, Cytotoxic
(E)-2,6-Dimethylocta-2,5,7-trien-4-one C₁₀H₁₂O 148.20 3 (C2, C5, C7) Ketone (C4) Not specified Undocumented

Structural Analysis

  • This compound : The single double bond at C4 and methyl groups at C4/C6 create moderate steric hindrance, influencing its reactivity in nucleophilic additions. The (E)-stereochemistry at C4 enhances stability via reduced steric strain .
  • However, the additional double bonds reduce molecular symmetry and may lower thermal stability compared to this compound .

Physicochemical Properties

  • Volatility and Solubility : The triene structure of (E)-2,6-dimethylocta-2,5,7-trien-4-one likely reduces its boiling point relative to this compound due to decreased molecular weight (148.20 vs. 152.23 g/mol) and increased planarity. However, exact boiling points for the latter remain unreported .
  • Analytical Identification : The NIST database provides comprehensive mass spectral data and retention indices for (E)-2,6-dimethylocta-2,5,7-trien-4-one, facilitating its detection in analytical workflows . In contrast, this compound lacks retention index data, requiring synthetic validation for confirmation .

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